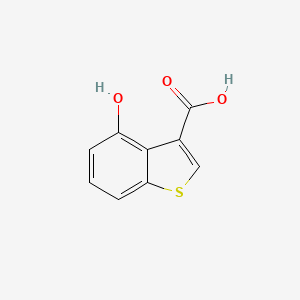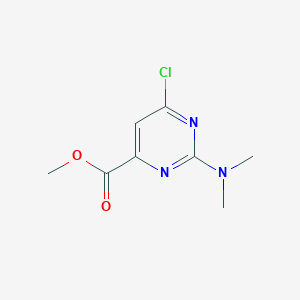
Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological applications Pyrimidine derivatives are commonly found in nature and are integral components of DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid.
科学研究应用
Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmacologically active compounds.
Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
Chemical Synthesis: Utilized as a building block in the synthesis of more complex molecules.
Industrial Applications: Employed in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with nucleic acid components, thereby exhibiting antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
- 6-Chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid
- Methyl 4-chloro-2-(dimethylamino)pyrimidine-6-carboxylate
- 6-Chloro-2-(methylamino)pyrimidine-4-carboxylate
Uniqueness
Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its acid counterpart, potentially enhancing its bioavailability and efficacy in biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H10ClN3O2 |
|---|---|
分子量 |
215.64 g/mol |
IUPAC 名称 |
methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H10ClN3O2/c1-12(2)8-10-5(7(13)14-3)4-6(9)11-8/h4H,1-3H3 |
InChI 键 |
OWQIJUPRHLWMAJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC(=CC(=N1)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


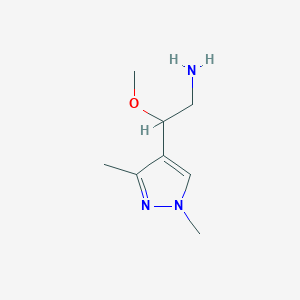
![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)
![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
amine](/img/structure/B15274629.png)
amine](/img/structure/B15274631.png)


![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate](/img/structure/B15274648.png)

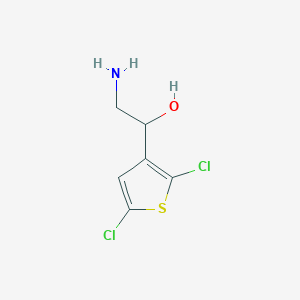
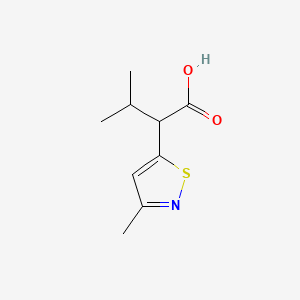
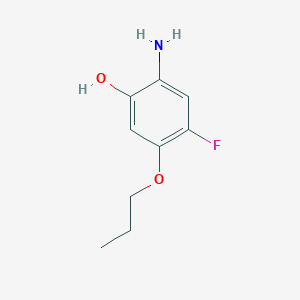
![N-[3-(2-aminoethoxy)phenyl]acetamide](/img/structure/B15274675.png)
